Anti-HBV Potency in HepAD38 Cells: GLP-26 vs. GLS4 vs. JNJ-632 vs. D-CAM-14
GLP-26 exhibits an EC50 of 3 nM for inhibition of HBV DNA replication in HepAD38 cells [1]. This is approximately 26-fold more potent than the monomeric CAM GLS4 (EC50 = 80 nM) in the same assay system [1], and approximately 40-fold more potent than JNJ-632 (EC50 = 121 nM in HepG2.2.15 cells) . However, the dimeric CAM D-CAM-14 demonstrates an EC50 of 0.1 nM in HepAD38 cells, representing a 30-fold potency advantage over GLP-26 [2].
| Evidence Dimension | Anti-HBV DNA replication potency (EC50) |
|---|---|
| Target Compound Data | 3 nM (HepAD38 cells) |
| Comparator Or Baseline | GLS4: 80 nM (HepAD38 cells); JNJ-632: 121 nM (HepG2.2.15); D-CAM-14: 0.1 nM (HepAD38) |
| Quantified Difference | GLP-26 is 26× more potent than GLS4; 40× more potent than JNJ-632; D-CAM-14 is 30× more potent than GLP-26 |
| Conditions | HepAD38 stable HBV-replicating cell line; EC50 values from dose-response curves |
Why This Matters
Potency directly informs dosing requirements and therapeutic index; GLP-26 offers a balanced potency profile suitable for combination regimens where ultra-high potency is not the sole selection criterion.
- [1] Amblard F, Boucle S, Bassit L, et al. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice. Antimicrob Agents Chemother. 2020;64(2):e01701-19. Table 1. View Source
- [2] Amblard F, Chen Z, Wiseman J, et al. Novel Dimeric Capsid Assembly Modulators as a Unique Class of Highly Potent Anti-HBV Agents. J Med Chem. 2025;68(22):24196-24212. View Source
